molecular formula C19H20O3 B5242762 4-butyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one

4-butyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one

Cat. No. B5242762
M. Wt: 296.4 g/mol
InChI Key: HSRRMBBRTGMPGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-butyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one, also known as ST-246, is a synthetic compound that has been extensively studied in scientific research due to its potential applications in the field of antiviral therapy. This compound belongs to a class of compounds known as benzofuran derivatives, which have been shown to possess a wide range of biological activities.

Mechanism Of Action

4-butyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one acts by inhibiting the formation of viral envelopes, which are essential for the virus to infect host cells. Specifically, 4-butyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one binds to a viral protein known as F13L, which is involved in the formation of the viral envelope. By binding to F13L, 4-butyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one prevents the protein from interacting with other viral proteins and ultimately disrupts the formation of the viral envelope.

Biochemical And Physiological Effects

4-butyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one has been shown to have minimal toxicity in vitro and in vivo, with no significant adverse effects observed in animal models or human clinical trials. However, the compound has been shown to have some effects on the immune system, particularly in the context of viral infections. Specifically, 4-butyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one has been shown to enhance the production of cytokines and chemokines, which are important immune signaling molecules that help to coordinate the immune response to viral infections.

Advantages And Limitations For Lab Experiments

One of the main advantages of 4-butyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one is its specificity for orthopoxviruses, which makes it a promising candidate for the treatment of smallpox and other related infections. Additionally, 4-butyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one has been shown to have minimal toxicity and few adverse effects, which makes it a relatively safe compound to work with in laboratory experiments. However, one limitation of 4-butyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one is that it may not be effective against other types of viruses, which limits its potential applications in the field of antiviral therapy.

Future Directions

There are several potential future directions for research on 4-butyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one. One area of interest is the development of new analogs of 4-butyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one that may have improved antiviral activity or reduced toxicity. Additionally, further studies are needed to evaluate the safety and efficacy of 4-butyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one in humans, particularly in the context of emerging viral infections. Finally, research is needed to better understand the mechanism of action of 4-butyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one and how it interacts with other viral proteins and host immune factors.

Synthesis Methods

The synthesis of 4-butyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one involves the reaction of 2-hydroxy-3-methoxybenzaldehyde with 4-butylresorcinol in the presence of a Lewis acid catalyst. The resulting intermediate is then subjected to cyclization under basic conditions, which leads to the formation of the final product. This synthesis method has been optimized to provide high yields of pure 4-butyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one.

Scientific Research Applications

4-butyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one has been extensively studied for its potential applications in the treatment of viral infections, particularly those caused by orthopoxviruses such as smallpox and monkeypox. In vitro studies have shown that 4-butyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one can inhibit the replication of orthopoxviruses by blocking the formation of viral envelopes, which are essential for the virus to infect host cells. This antiviral activity has been demonstrated in a variety of cell lines and animal models, and clinical trials are currently underway to evaluate the safety and efficacy of 4-butyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one in humans.

properties

IUPAC Name

4-butyl-6,7,8,9-tetrahydro-[1]benzofuro[3,2-g]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O3/c1-2-3-6-12-9-19(20)22-17-11-18-15(10-14(12)17)13-7-4-5-8-16(13)21-18/h9-11H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSRRMBBRTGMPGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=O)OC2=CC3=C(C=C12)C4=C(O3)CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-butyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one

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